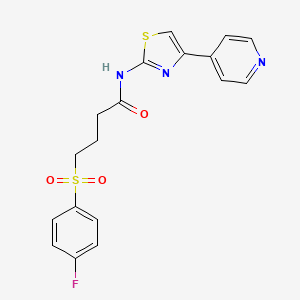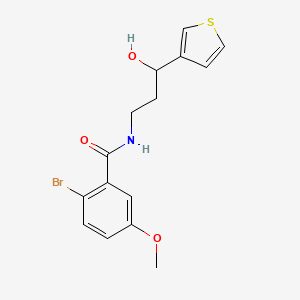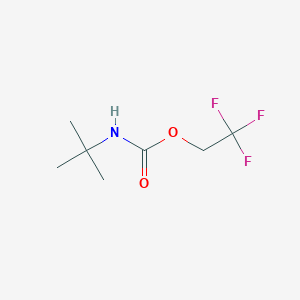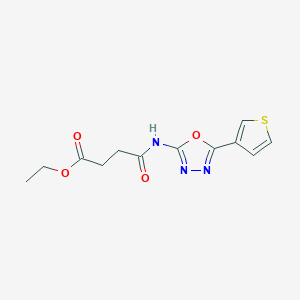
Ethyl 4-oxo-4-((5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)amino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-oxo-4-((5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)amino)butanoate is a synthetic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring, an oxadiazole ring, and an ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-4-((5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)amino)butanoate typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. This reaction forms an intermediate ester compound, which is then further reacted with other reagents to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as flow microreactor systems .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-oxo-4-((5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)amino)butanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amine derivatives .
Aplicaciones Científicas De Investigación
Ethyl 4-oxo-4-((5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)amino)butanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 4-oxo-4-((5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)amino)butanoate involves its interaction with specific molecular targets and pathways. The thiophene and oxadiazole rings are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiophene and oxadiazole derivatives, such as:
- Ethyl 2-amino-4-phenylthiophene-3-carboxylate
- 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol .
Uniqueness
Ethyl 4-oxo-4-((5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)amino)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
ethyl 4-oxo-4-[(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-2-18-10(17)4-3-9(16)13-12-15-14-11(19-12)8-5-6-20-7-8/h5-7H,2-4H2,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIRYBQRZMWHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=NN=C(O1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

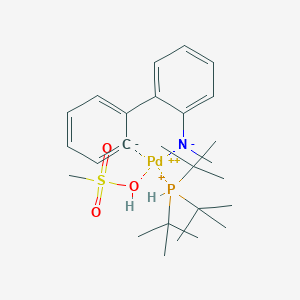

![N-(4-ethylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2583038.png)
![(Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline](/img/structure/B2583039.png)
![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2583040.png)


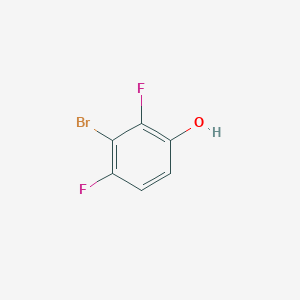
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2583048.png)
![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2583053.png)
